An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive sulfonyl chloride and an ethyl ester moiety on a fluorinated benzene ring, makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly sulfonamide derivatives. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable trait in modern drug design.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, offering field-proven insights for researchers and scientists in the pharmaceutical and agrochemical industries.
Chemical Identity and Physical Properties
A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in research and development. This section details the key identifiers and physicochemical properties of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate.
Structure and Nomenclature
The molecular structure of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is characterized by a benzene ring substituted with a fluorine atom at the 2-position, an ethyl ester group at the 1-position, and a chlorosulfonyl group at the 5-position.
Diagram 1: Chemical Structure of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
Caption: Molecular structure of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate.
| Identifier | Value |
| IUPAC Name | Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate |
| CAS Number | 1155985-73-1 |
| Molecular Formula | C₉H₈ClFO₄S[2] |
| Molecular Weight | 266.67 g/mol [2] |
| InChI Key | BMQDSKFCJIXCIF-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | ≥95% | |
| Boiling Point (Predicted) | 371.3 ± 32.0 °C | [2] |
| Density (Predicted) | 1.443 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Inert atmosphere, room temperature |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.
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Aromatic Protons (3H): Expected to appear in the range of 7.5-8.5 ppm. The fluorine atom at the 2-position and the sulfonyl chloride at the 5-position will influence their chemical shifts and coupling constants.
-
Ethyl Group (5H):
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A quartet corresponding to the -CH₂- group, deshielded by the adjacent oxygen atom, is expected around 4.4 ppm.
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A triplet corresponding to the -CH₃ group is expected around 1.4 ppm.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbonyl Carbon (-C=O): Expected to appear in the range of 160-170 ppm.[3]
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Aromatic Carbons (6C): Expected to appear in the range of 115-145 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Ethyl Group Carbons (2C):
-
The -CH₂- carbon is expected around 62 ppm.
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The -CH₃- carbon is expected around 14 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.[4]
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S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are expected, one around 1375 cm⁻¹ (asymmetric stretch) and another around 1185 cm⁻¹ (symmetric stretch).
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C-F Stretch: A strong absorption band is expected in the range of 1200-1300 cm⁻¹.
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C-O Stretch (Ester): Absorption bands are expected in the range of 1000-1300 cm⁻¹.[4]
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Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 266 (for ³⁵Cl) and 268 (for ³⁷Cl) with an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of the ethyl group (-C₂H₅), the ethoxy group (-OC₂H₅), the chlorine atom (-Cl), and sulfur dioxide (-SO₂).[5]
Reactivity and Synthetic Applications
The synthetic utility of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate stems from the differential reactivity of its two primary functional groups: the highly electrophilic sulfonyl chloride and the less reactive ethyl ester. This allows for selective transformations, making it a valuable intermediate in multistep syntheses.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a potent electrophile and readily undergoes nucleophilic substitution reactions.
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Sulfonamide Formation: This is the most common and synthetically important reaction of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. It reacts with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast number of biologically active compounds.
Diagram 2: General Reaction Scheme for Sulfonamide Synthesis
Caption: Reaction of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate with an amine to form a sulfonamide.
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Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally undesirable and highlights the need for anhydrous conditions when performing reactions with other nucleophiles.
Reactivity of the Ethyl Ester Group
The ethyl ester is significantly less reactive than the sulfonyl chloride. It can undergo typical ester transformations, such as hydrolysis or amidation, but these generally require more forcing conditions (e.g., strong acid or base and heat). This difference in reactivity allows for the selective modification of the sulfonyl chloride group while leaving the ester intact.
Experimental Protocols
This section provides representative experimental procedures for the synthesis of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate and its subsequent use in the formation of a sulfonamide.
Synthesis of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
The synthesis of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate can be achieved via a Sandmeyer-type reaction from its corresponding aniline precursor, ethyl 5-amino-2-fluorobenzoate.
Diagram 3: Synthetic Pathway to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
Caption: A plausible synthetic route to the title compound via a diazonium salt intermediate.
Step 1: Synthesis of Ethyl 5-amino-2-fluorobenzoate (Precursor)
A plausible route to the precursor involves the esterification of 2-amino-5-fluorobenzoic acid.
-
To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-amino-2-fluorobenzoate.
Step 2: Synthesis of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
-
Suspend ethyl 5-amino-2-fluorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until gas evolution ceases.
-
Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate.
Synthesis of a Sulfonamide Derivative
This protocol describes a general procedure for the reaction of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate with an amine.
-
Dissolve Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Add a suitable amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
Safety Information
Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and agrochemicals. Its bifunctional nature, with a highly reactive sulfonyl chloride and a more stable ethyl ester, allows for selective chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its successful application in the laboratory. This guide provides a solid foundation of technical information to aid researchers and scientists in leveraging the synthetic potential of this important chemical intermediate.
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